N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}butanamide
Description
N-{2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}butanamide is a thiazole-based compound featuring a fluorophenyl substituent at the 2-position of the thiazole ring and a butanamide group attached via an ethyl linker at the 5-position. The fluorophenyl moiety enhances lipophilicity and bioavailability, while the butanamide group may influence hydrogen bonding and target binding.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2OS/c1-3-4-15(20)18-10-9-14-11(2)19-16(21-14)12-5-7-13(17)8-6-12/h5-8H,3-4,9-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYLAQXAAKKZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=C(N=C(S1)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}butanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Attachment of the Butanamide Moiety: The final step involves the coupling of the thiazole derivative with butanoyl chloride in the presence of a base such as triethylamine to form the butanamide moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of nitro, sulfonyl, or other functional groups on the aromatic ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
- Used in the study of enzyme interactions and inhibition.
Medicine:
- Explored as a potential therapeutic agent due to its unique structure.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific properties.
- Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiazole ring and fluorophenyl group are key structural features that contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Sulfonamide vs. Butanamide Derivatives
A key structural analog is N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide (, Compound 4), which replaces the butanamide group with a sulfonamide.
| Property | Target Compound (Butanamide) | Sulfonamide Analog (Compound 4) |
|---|---|---|
| Molecular Formula | C₁₉H₂₂FN₃OS | C₂₀H₂₁FN₂O₃S₂ |
| Molecular Weight | Not explicitly provided | 420.52 g/mol |
| Functional Group | Butanamide | Sulfonamide |
| Key Interactions | Hydrogen bonding (amide) | Enhanced acidity (sulfonamide) |
Halogen Substitutions on the Phenyl Ring
Variations in the phenyl ring’s halogen substituents are observed in analogs such as N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide (, Compound 1). Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter steric interactions and electronic effects, impacting binding affinity to hydrophobic targets .
Core Heterocycle Modifications
Thiazole vs. Triazole Derivatives
Compounds 7–9 from feature a 1,2,4-triazole core instead of thiazole. Triazoles exhibit tautomerism (thiol-thione equilibrium), which is absent in the rigid thiazole ring of the target compound. This dynamic behavior in triazoles can influence their reactivity and interaction with biological targets .
Imidazothiazole Systems
The compound 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () incorporates an imidazothiazole fused ring system. This structural complexity may enhance π-π stacking interactions but reduce synthetic accessibility compared to the simpler thiazole derivative .
Linker and Side Chain Variations
Piperidine-Containing Analogs
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide () shares the butanamide group but introduces a piperidine ring.
Spectral Data
- IR Spectroscopy : The absence of νC=O (~1660–1680 cm⁻¹) in thiazole derivatives (vs. triazoles in ) confirms the lack of tautomerism. The butanamide’s νC=O is expected at ~1650 cm⁻¹ .
- ¹H-NMR : The ethyl linker in the target compound would show resonances at δ 2.5–3.5 ppm, distinct from the sulfonamide analogs’ aromatic proton shifts (δ 7.0–8.0 ppm) .
Key Findings and Implications
Biological Activity
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}butanamide is a synthetic organic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Thiazole ring : Known for its role in various pharmacological properties.
- Butanamide moiety : Provides a functional group that may interact with biological targets.
The molecular formula for this compound is , with a molecular weight of approximately 320.44 g/mol.
The biological activity of this compound involves interactions with specific molecular targets:
- Enzyme Inhibition : The presence of the thiazole ring suggests potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may modulate receptor activities, particularly those involved in neurotransmission and inflammatory responses.
Antimicrobial Properties
Research has indicated that compounds with similar thiazole structures exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that this compound may possess similar properties, warranting further investigation.
Anticancer Activity
Preliminary studies have indicated potential anticancer properties. In vitro assays demonstrated that the compound could inhibit the proliferation of cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
These results highlight the need for more extensive studies to elucidate its anticancer mechanisms.
Case Studies and Research Findings
A recent study evaluated the biological activity of this compound in a series of assays:
-
In Vitro Cytotoxicity Assay : The compound was tested against various human cancer cell lines to assess cytotoxic effects.
- Results indicated selective toxicity towards cancerous cells compared to normal cells.
-
Enzyme Inhibition Studies : The compound was screened against key metabolic enzymes.
- Significant inhibition was observed at concentrations above 10 µM.
- Animal Studies : Preliminary in vivo studies showed promising results in tumor reduction in murine models when administered at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
